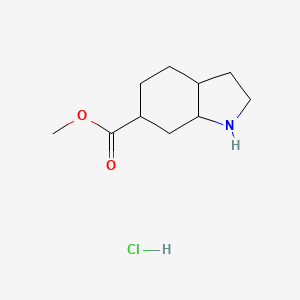
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The exact mechanism of action of Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which may be due to its ability to modulate pain receptors in the brain. Additionally, it has been shown to have antitumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, one limitation is that it may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It may also be investigated for its potential as a treatment for other psychiatric disorders such as schizophrenia. Additionally, further research may be conducted to explore its antitumor properties and potential use in cancer therapy.
In conclusion, Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is a chemical compound that has shown promising therapeutic potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to explore its use in various applications.
Méthodes De Synthèse
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride can be synthesized using various methods. One common method involves the reaction of indole-6-carboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8;/h7-9,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHSTYMJJIGSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCNC2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2908911.png)
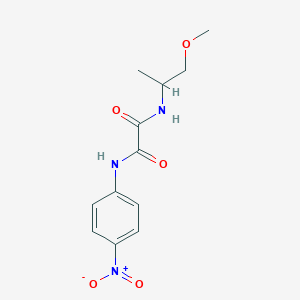
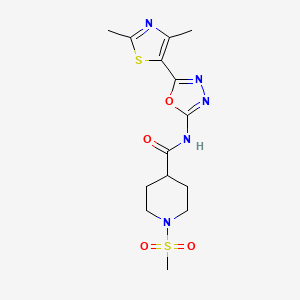
![2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2908915.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2908916.png)

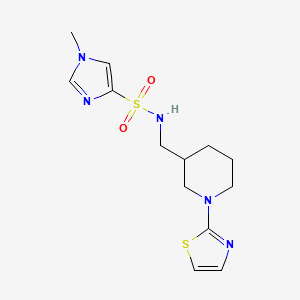
![methyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2908920.png)
![Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2908921.png)


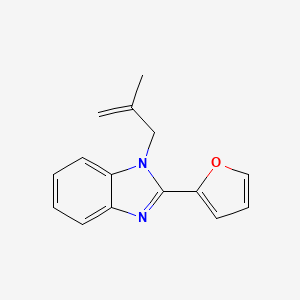
![2-Ethylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2908930.png)